![molecular formula C26H28N4O4 B10841412 2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone](/img/structure/B10841412.png)
2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .
準備方法
The synthesis of 2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone involves multiple steps. One common method starts with the acetylation of 2,7-diaminoanthraquinone to form a 2,7-disubstituted anthraquinone derivative. This intermediate can then be further aminated to produce the final compound . The reaction conditions typically involve the use of pyrophosphoryl chloride for cyclization and various amines for the amination steps .
化学反応の分析
2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its ability to inhibit telomerase and other cellular proteins makes it a potential anticancer agent.
作用機序
The primary mechanism of action of 2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone involves the inhibition of telomerase activity. Telomerase is an enzyme that adds repetitive nucleotide sequences to the ends of chromosomes, thereby maintaining their stability and integrity. By inhibiting telomerase, the compound can induce cellular senescence and apoptosis in cancer cells . Additionally, it may interact with other cellular proteins and pathways involved in cell proliferation and survival .
類似化合物との比較
2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone can be compared with other anthraquinone derivatives, such as:
Doxorubicin: A well-known anthraquinone derivative used in cancer therapy.
Mitoxantrone: Another anthraquinone derivative with anticancer properties.
The uniqueness of this compound lies in its specific inhibition of telomerase, which distinguishes it from other anthraquinone derivatives that primarily target DNA .
特性
分子式 |
C26H28N4O4 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
N-[9,10-dioxo-7-[(2-pyrrolidin-1-ylacetyl)amino]anthracen-2-yl]-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C26H28N4O4/c31-23(15-29-9-1-2-10-29)27-17-5-7-19-21(13-17)26(34)22-14-18(6-8-20(22)25(19)33)28-24(32)16-30-11-3-4-12-30/h5-8,13-14H,1-4,9-12,15-16H2,(H,27,31)(H,28,32) |
InChIキー |
CJLKYQVGOOCWAC-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)CN5CCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




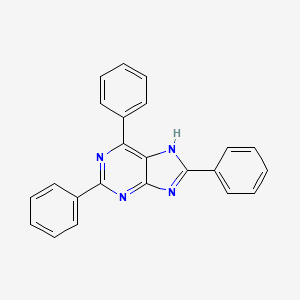
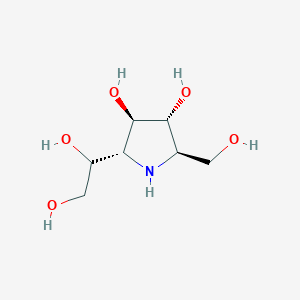





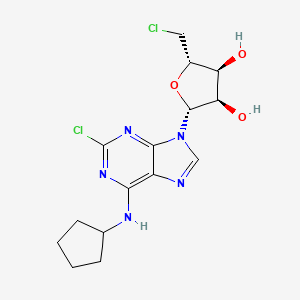
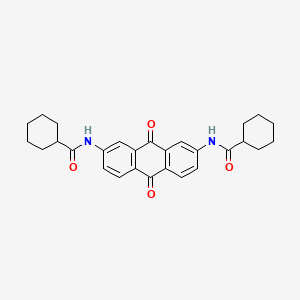
![2,7-Bis[2-(butylamino)acetamido]anthraquinone](/img/structure/B10841383.png)
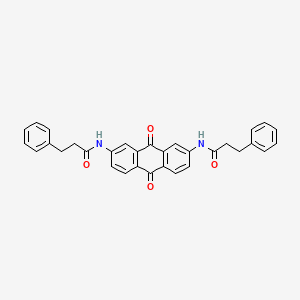
![2,7-Bis[2-(isobutylamino)acetamido]anthraquinone](/img/structure/B10841388.png)
![2,7-Bis[2-(isopropylamino)acetamido]anthraquinone](/img/structure/B10841397.png)